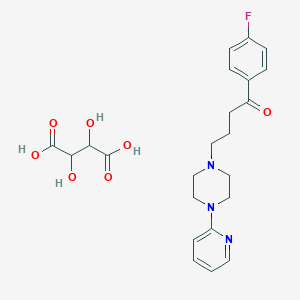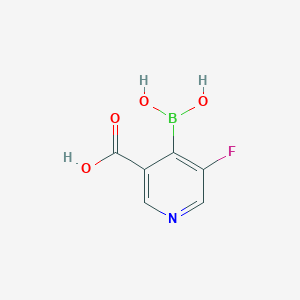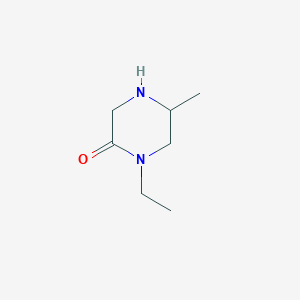![molecular formula C6H3ClN2S B1498234 7-Chlorothieno[3,2-d]pyrimidine CAS No. 31492-65-6](/img/structure/B1498234.png)
7-Chlorothieno[3,2-d]pyrimidine
Vue d'ensemble
Description
7-Chlorothieno[3,2-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating these derivatives with formic acid or triethyl orthoformate . Another approach involves the use of dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Additionally, a practical one-pot procedure via C–H activation in position C-2 of thiophene has been reported .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step reactions. For example, a multi-step reaction with hydrogen gas, magnesium oxide, palladium on carbon catalyst in methanol, followed by chlorination with chlorine gas in acetic acid at elevated temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chlorothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a chlorine atom with other nucleophiles.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Cyclization: This reaction forms additional rings, enhancing the compound’s complexity and potential biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal . Reaction conditions often involve heating and the use of specific solvents like methanol and acetic acid .
Major Products Formed
The major products formed from these reactions include various thienopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .
Applications De Recherche Scientifique
7-Chlorothieno[3,2-d]pyrimidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Chlorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor of HIV-1 reverse transcriptase by binding to the enzyme’s active site, preventing the replication of the virus . The compound’s structure allows it to fit into the binding pockets of these targets, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-d]pyrimidine-7-carbonitriles: These compounds share a similar core structure but differ in their substituents, leading to different biological activities.
Thieno[3,4-b]pyridine-7-carboxamides: These compounds have a similar heterocyclic framework but with variations in the ring fusion and functional groups.
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds are structurally related but have different substituents, affecting their chemical and biological properties.
Uniqueness
7-Chlorothieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 7-position enhances its potential as a versatile intermediate for further chemical modifications .
Propriétés
IUPAC Name |
7-chlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-4-2-10-5-1-8-3-9-6(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGLXVCTXPSKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660105 | |
| Record name | 7-Chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31492-65-6 | |
| Record name | 7-Chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-glycine](/img/structure/B1498151.png)













